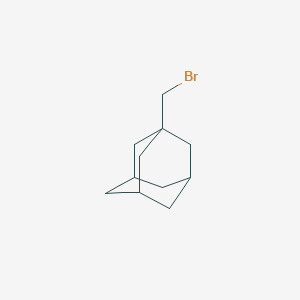

1-(Bromomethyl)adamantane

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRBYCAVZBQANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362862 | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14651-42-4 | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl Adamantane

Established Synthetic Pathways

The synthesis of 1-(bromomethyl)adamantane has been approached through several well-established methods, primarily involving functional group transformations of readily available adamantane (B196018) derivatives.

Reaction of Adamantane with Methyl Bromide under Alkaline Conditions

One of the early and direct approaches to this compound involves the reaction of adamantane itself with methyl bromide in the presence of a strong base. This method, while conceptually straightforward, is often challenged by the inert nature of the adamantane C-H bonds and the potential for competing reactions. The alkaline conditions are necessary to facilitate the deprotonation of adamantane, generating a carbanion that can then react with methyl bromide. However, the low acidity of adamantane's protons necessitates the use of very strong bases, and yields can be variable.

Modified Procedures from 1-Adamantylmethanol

A more common and generally higher-yielding route to this compound begins with 1-adamantylmethanol. This precursor is readily accessible and can be converted to the desired bromo-derivative through various brominating agents.

A widely cited procedure involves the reaction of 1-adamantylmethanol with a mixture of hydrobromic acid and zinc bromide. nih.govambeed.com The reaction is typically carried out under reflux conditions until the starting alcohol is completely consumed, as monitored by techniques like gas chromatography (GC). nih.gov The workup involves extraction with an organic solvent mixture, followed by washing with a basic solution to neutralize any remaining acid and then with brine. nih.gov Evaporation of the solvent yields the product, often as pale yellow plates. nih.gov Yields for this method are reported to be as high as 83%. nih.gov

Another approach involves the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the alcohol to the bromide. These reagents are effective for primary alcohol to alkyl bromide conversions and offer an alternative to the hydrobromic acid method.

The following table summarizes a typical reaction using hydrobromic acid and zinc bromide:

| Reactants | Reagents | Conditions | Yield |

| 1-Adamantylmethanol | 48% Hydrobromic Acid, Zinc Bromide | Reflux | ~83% |

Historical and Refined Synthetic Approaches

Historically, the synthesis of adamantane derivatives has been a subject of considerable research since the initial, low-yield synthesis of adamantane itself by Prelog in 1941. wikipedia.org Over the years, synthetic methods have been refined to improve efficiency and yield. The conversion of 1-adamantylmethanol to this compound represents one such refinement, providing a more reliable and higher-yielding pathway compared to direct functionalization of adamantane. utb.czutb.cz

Further refinements to the synthesis from 1-adamantylmethanol have focused on optimizing reaction conditions, such as the choice of solvent and the purification method. For instance, the use of a biphasic system or phase-transfer catalysts could potentially improve the reaction rate and simplify the workup procedure. Crystallization or sublimation are common methods for purifying the final product. nih.gov

Advanced Synthetic Strategies

More recent research has explored advanced synthetic strategies for accessing substituted adamantanes, including those that could be applied to the synthesis of this compound or its precursors. These methods often involve novel catalytic systems or reaction pathways.

Radical Functionalization Methods for Substituted Adamantanes

Radical functionalization of adamantane's C-H bonds has emerged as a powerful tool for introducing various functional groups. rsc.orguiowa.edu These methods often utilize photoredox catalysis or other radical initiation techniques to generate adamantyl radicals, which can then be trapped by a suitable reagent. uiowa.edu While direct radical bromomethylation of adamantane is not a commonly reported specific example, the principles of radical C-H activation could be adapted for this purpose. For instance, a radical process could be envisioned where a methyl group is first installed on the adamantane core, followed by a selective benzylic-type bromination. The unique stability of the bridgehead adamantyl radical makes it a prime target for such functionalization reactions. rsc.org

Ring Expansion Reactions for Adamantane Framework Construction

The construction of the adamantane skeleton itself can be achieved through various ring-closing and rearrangement reactions. nih.gov While not a direct synthesis of this compound, ring expansion reactions of smaller, more readily available precursors can lead to functionalized adamantanes. rsc.org For example, a bicyclic ketone could undergo a ring expansion to form the adamantane core, with a functional group already in place that could be subsequently converted to a bromomethyl group. These methods offer an alternative approach to building the adamantane framework with desired substitution patterns that might be difficult to achieve through direct functionalization of the parent adamantane. nih.govacs.org

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors

The construction of the adamantane framework, including 1,2-disubstituted derivatives, can be achieved through total synthesis starting from simpler acyclic, monocyclic, or bicyclic molecules. mdpi.comnih.gov These methods involve the gradual build-up of the complex tricyclic system through a series of chemical reactions. mdpi.com

One of the earliest approaches to constructing the adamantane core from acyclic precursors involved the use of formaldehyde (B43269) and dimethyl malonate. mdpi.com A more contemporary and efficient method for creating highly substituted adamantanones starts from bicyclo[3.3.1]nonanes. ucla.edu For instance, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one, synthesized through the quadruple alkylation of 3-pentanone (B124093) with 1,1-bis(chloromethyl)ethylene, serves as a versatile precursor. ucla.edu Treatment of this bicyclic diene with electrophiles like trifluoromethanesulfonic acid initiates the formation of the adamantane core. The resulting adamantyl cation can then be trapped by various nucleophiles, including halides, to introduce functionality at the newly formed tertiary position. ucla.edu Specifically, reacting the diene with N-bromosuccinimide (NBS) in methanol (B129727) leads to the formation of the corresponding bromomethyl methoxyadamantanone in good yield. ucla.edu

Another strategy involves the condensation of an enamine with an acrylate (B77674) derivative. For example, the reaction of an enamine with ethyl 2-(bromoethyl)acrylate forms an intermediate bicyclic compound, which then undergoes intramolecular condensation to yield the adamantane derivative. nih.gov Similarly, base-promoted cyclization of appropriate starting materials can lead to a bicyclic intermediate, which upon a final Michael addition, closes to form the adamantane scaffold. mdpi.com A notable one-pot reaction involves the treatment of a di-one with an excess of acrylates or enones and triethylamine, proceeding through a cascade of aldol, Michael, and Dieckmann condensations to afford densely substituted adamantane cores in high yields. mdpi.com

The total synthesis of natural products containing an adamantane core, such as Plukenetione A, also showcases the construction from bicyclic precursors. mdpi.comacs.org This synthesis involves a series of acid- and base-catalyzed condensation and cyclization steps to form a bicyclic intermediate, which is then subjected to an acid-promoted cyclization to form the adamantane framework. mdpi.comacs.org

Catalytic Alkylation Approaches

Catalytic alkylation presents an alternative pathway for the synthesis of adamantane derivatives. A metallaphotoredox approach has been developed for the N-alkylation of various nucleophiles with alkyl bromides, including those with an adamantane core. princeton.edu This visible-light-induced, copper-catalyzed protocol operates via a halogen abstraction-radical capture (HARC) mechanism, enabling the coupling of C(sp³)-bromides at room temperature. princeton.edu This method is compatible with a wide range of N-nucleophiles and structurally diverse alkyl bromides, including primary, secondary, and tertiary ones. princeton.edu

Furthermore, direct C-H functionalization methods are emerging as powerful tools. For instance, a dual catalytic system using a quinuclidine-based hydrogen atom transfer (HAT) catalyst and an iridium photoredox co-catalyst can selectively activate the tertiary C-H bonds of adamantane for alkylation with electron-deficient alkenes. escholarship.org While not directly producing this compound, this approach highlights the potential for direct, selective functionalization of the adamantane cage, which could be adapted for various derivatives.

Stereoselective Synthesis and Chiral Derivatives

The synthesis of chiral adamantane derivatives is of significant interest due to their potential applications in areas where chirality is crucial, such as in the development of enantiopure compounds and in catalysis. mdpi.com

Strategies for Chiral 1,2-Disubstituted Adamantane Derivatives

The formal substitution of hydrogen atoms at the C1 and C2 positions of the adamantane molecule results in chiral compounds. mdpi.comnih.gov The synthesis of these 1,2-disubstituted derivatives often relies on either C-H functionalization methods or the construction of the adamantane framework itself. mdpi.comnih.gov

A key strategy for accessing chiral 1,2-disubstituted adamantanes involves the protoadamantane-adamantane rearrangement. nih.gov This rearrangement is a crucial step in the synthesis of 1,2-disubstituted adamantyl amines, where a ketone precursor undergoes reaction with various nucleophiles, followed by rearrangement to the adamantane structure. nih.gov Another approach involves intramolecular nitrenoid insertion reactions of sulfonamide derivatives, catalyzed by rhodium acetate, to directly access 1,2-disubstituted diamondoids. cuni.cz

Stereoselective synthesis has been successfully applied to produce novel adamantane derivatives with high potency against certain viruses. rsc.org For example, both (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org

Optical Activity Considerations in Adamantane Derivatives

Adamantane derivatives that have different substituents at each of the four bridgehead carbon atoms are chiral and thus exhibit optical activity. wikipedia.org The first description of optical activity in an adamantane derivative was in 1969, with a molecule containing hydrogen, bromine, methyl, and carboxyl groups as the four different substituents. wikipedia.org The specific rotation values for such chiral adamantane derivatives are typically small, usually within 1 degree. wikipedia.org

Theoretical and experimental studies on optically active bridgehead-substituted adamantanes have been conducted to understand the relationship between their structure and optical properties. acs.org The optical rotatory dispersion of these compounds has been analyzed, and calculations have been performed to predict their rotational strengths. acs.org These studies have shown that higher-order interactions play a significant role in the observed optical rotations of these molecules. acs.org The electronic and optical properties of adamantane derivatives, such as methylated adamantanes, have also been investigated, revealing how substitutions affect their electronic structure and fluorescence. acs.org Boron substitution in the adamantane cage has been shown to significantly alter its optical properties, inducing a red shift in the absorption maxima. mdpi.com

Reaction Mechanisms and Chemical Transformations Involving 1 Bromomethyl Adamantane

Radical Reactions

The C-Br bond in 1-(bromomethyl)adamantane can be homolytically cleaved to generate the 1-adamantylmethyl radical. This reactive intermediate opens up a different set of chemical transformations, distinct from the ionic pathways of nucleophilic substitution.

While the term "direct C-H to C-C bond functionalization" often refers to transition-metal-catalyzed reactions that activate a C-H bond, researchgate.netacs.org the adamantylmethyl radical generated from this compound can participate in reactions that ultimately form new C-C bonds. The metallaphotoredox strategy mentioned previously is a prime example where a radical intermediate is key to forming a C-N bond, and similar principles can be applied to C-C bond formation. princeton.edu

Mechanistic studies, such as radical clock experiments, provide definitive evidence for the involvement of the 1-adamantylmethyl radical. For instance, when (bromomethyl)cyclopropane (B137280) is used as a coupling partner under these catalytic conditions, the product observed is the ring-opened N-homoallyl derivative. This outcome is consistent with the rapid ring-opening of the intermediate cyclopropylmethyl radical, confirming the radical nature of the pathway. princeton.edu Similar radical-trapping experiments using TEMPO with substrates like bromocyclohexane (B57405) also support the generation of transient alkyl radicals. princeton.edu These results underscore that the activation of this compound can proceed via an open-shell pathway to achieve functionalization.

The topic of allylic bromination typically involves the substitution of a hydrogen atom at a position adjacent to a double bond, often using reagents like N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org this compound itself does not possess an allylic position and thus does not undergo this reaction. However, the 1-adamantylmethyl radical, generated from this compound, can participate in radical addition reactions.

The generation of the bromine radical (Br•) is a key step in radical chain reactions. libretexts.org This can be initiated by light or heat. The bromine radical can then abstract a hydrogen atom to form a more stable radical. In the context of allylic bromination of other molecules, a low concentration of Br₂ is maintained to favor radical substitution over electrophilic addition to the double bond. masterorganicchemistry.com

The radical generated from this compound can add across double or triple bonds, leading to the formation of a new C-C bond and a new radical center, which can then propagate a reaction chain. The principles of radical addition are well-established, where the initial radical adds to an unsaturated system to form a more stable radical intermediate, which then continues the reaction. researchgate.net

Electrophilic Aromatic Substitution and Friedel-Crafts Alkylation

This compound participates in electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation, to introduce the bulky adamantyl moiety onto aromatic rings. This reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a carbocation electrophile. mt.combyjus.comadichemistry.com The adamantyl group is then attached to the aromatic ring. mt.combyjus.comadichemistry.com

The general mechanism involves the following steps:

Formation of a carbocation: The Lewis acid coordinates to the bromine atom of this compound, making it a better leaving group and leading to the formation of an adamantylmethyl carbocation. masterorganicchemistry.com

Electrophilic attack: The carbocation then attacks the electron-rich aromatic ring, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. byjus.com

Deprotonation: A base, often the halide complex of the Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new adamantylmethyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com

It's important to note that Friedel-Crafts alkylations can be prone to certain limitations, such as the possibility of carbocation rearrangements and polyalkylation, where the initial product is more reactive than the starting material. libretexts.org However, the use of the adamantyl group can sometimes mitigate these issues due to its steric bulk.

A notable example of this type of reaction is the reaction of 1-bromoadamantane (B121549) with phenol, which results in the formation of para-adamantylphenol. wikipedia.org Although this example uses 1-bromoadamantane, the principle of electrophilic aromatic substitution remains the same for this compound. The reactivity in these reactions is influenced by the stability of the adamantyl carbocation. ucla.edu

Metal-Catalyzed Reactions

This compound is a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-catalyzed reactions, particularly the Ullmann condensation and related cross-coupling reactions, have proven effective for the arylation of adamantane-containing compounds. mdpi.com These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. alberts.edu.in While much of the research has focused on the N-arylation of adamantane-containing amines, the principles can be extended to other nucleophiles. mdpi.com

The general catalytic cycle for a copper-catalyzed cross-coupling reaction often involves:

Oxidative addition of the aryl halide to a Cu(I) species.

Coordination of the nucleophile (e.g., an amine) to the copper center.

Reductive elimination to form the desired product and regenerate the Cu(I) catalyst.

The efficiency of these reactions can be significantly influenced by the choice of the copper source (e.g., CuI, copper nanoparticles), ligands, and reaction conditions. mdpi.comalberts.edu.in For instance, copper nanoparticles have shown high efficiency in the N-arylation of adamantane-containing amines with iodoarenes. mdpi.com In some cases, copper-catalyzed reactions can provide a valuable alternative to palladium-catalyzed methods. nih.gov A copper/photoredox dual catalytic system has been developed for the trifluoromethylation of alkyl bromides, including adamantyl bromides, demonstrating the expanding scope of copper catalysis. acs.org

Table 1: Examples of Copper-Mediated Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantane-containing amines, Iodoarenes | CuI/Ligand | N-Aryl adamantane (B196018) derivatives | 50-79% | mdpi.com |

| Adamantane-containing amines, Bromoarenes | Cu NPs/Ligand | N-Aryl adamantane derivatives | 70-75% | mdpi.com |

Palladium Hydroxide (B78521) Catalysis in Hydrogenation

Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is a highly effective catalyst for hydrogenation reactions. mdpi.comsigmaaldrich.com It is particularly useful for the reduction of various functional groups and can be employed in reactions involving adamantane derivatives. Hydrogenation reactions are crucial for the saturation of double or triple bonds and the reduction of functional groups like nitro groups. masterorganicchemistry.com

The general mechanism of catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst. masterorganicchemistry.com This is followed by the stepwise addition of hydrogen atoms to the unsaturated bond. masterorganicchemistry.com Palladium catalysts, including Pd/C and Pd(OH)₂/C, are widely used for these transformations. sigmaaldrich.com While specific examples detailing the hydrogenation of this compound using palladium hydroxide were not found in the provided search results, the catalyst's broad applicability suggests its potential use in reducing other functional groups within a molecule containing the adamantylmethyl moiety, provided the C-Br bond remains intact under the reaction conditions. The choice of catalyst can be critical, as different palladium catalysts can exhibit varying activities and selectivities. mdpi.com

Ruthenium-Containing Catalysts in Alkylation

Ruthenium-based catalysts have emerged as powerful tools for C-H activation and alkylation reactions. goettingen-research-online.dersc.org These catalysts can direct the alkylation to specific positions on an aromatic ring, often guided by a directing group. nih.gov For instance, ruthenium(II) catalysts have been successfully employed for the meta-C-H alkylation of arenes using tertiary and secondary alkyl bromides as electrophiles. goettingen-research-online.de

The catalytic cycle for these reactions typically involves:

Directed C-H metalation to form a ruthenacycle.

Reaction with the alkyl halide, often proceeding through a single-electron transfer (SET) mechanism to generate an alkyl radical.

Radical addition to the ruthenacycle.

Rearomatization to afford the alkylated product and regenerate the active catalyst.

The versatility of ruthenium catalysts allows for the tolerance of various functional groups, making them suitable for complex molecule synthesis. goettingen-research-online.de While direct examples of using this compound in ruthenium-catalyzed alkylations were not prominent in the search results, the established reactivity of alkyl bromides in these systems suggests its potential as a coupling partner to introduce the adamantylmethyl group onto aromatic and heteroaromatic scaffolds. goettingen-research-online.denih.gov

Rearrangement Reactions and Skeletal Transformations

The rigid and strained cage structure of adamantane and its derivatives makes them susceptible to various rearrangement reactions, often leading to the formation of larger cage systems or other structural isomers.

Under certain conditions, particularly in the presence of strong acids or under solvolytic conditions, adamantane derivatives can undergo skeletal rearrangements to form homoadamantane (B8616219), a tricyclo[4.3.1.1³,⁸]undecane system. These rearrangements often proceed through carbocationic intermediates. acs.org For example, the solvolysis of 1-adamantylcarbinyl derivatives can lead to the formation of 3-homoadamantyl products. acs.org

Chemical transformations of adamantyl-substituted alkenes can also be accompanied by skeletal rearrangements to yield homoadamantane derivatives. researchgate.net The nature of the products in these reactions is highly dependent on the substrate structure, the electrophilic medium, and the reaction conditions. researchgate.netresearchgate.net These rearrangements highlight the thermodynamic drive to relieve ring strain and form more stable carbocationic intermediates. The formation of homoadamantane and other rearranged products is a significant aspect of adamantane chemistry, offering pathways to more complex polycyclic structures.

Ring Contraction and Expansion Phenomena

The rigid tricyclic structure of adamantane can undergo fascinating ring contraction and expansion reactions, typically proceeding through carbocationic intermediates. These transformations often lead to the formation of noradamantane (a smaller C9 cage) or homoadamantane (a larger C11 cage) derivatives, respectively. The solvolysis of 1-adamantylcarbinyl systems, such as those derived from this compound, provides a classic example of the rearrangements that can occur. acs.org

Under solvolytic conditions, the departure of the leaving group from the primary carbon can be assisted by the migration of one of the adjacent C-C bonds of the adamantane cage. This rearrangement, a form of the neopentyl cation rearrangement, relieves steric strain and leads to a more stable tertiary carbocation on the expanded homoadamantyl framework. acs.org Subsequent capture of this cation by a solvent molecule yields the ring-expanded product.

Conversely, ring contraction of the adamantane skeleton has also been achieved. A notable example involves a triflic acid-promoted cascade reaction of specific adamantane derivatives. This process can involve a decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift, resulting in the formation of ring-contracted iminium triflates, which are precursors to noradamantane derivatives. rsc.org These types of rearrangements are mechanistically related to transformations like the Wagner–Meerwein and Demjanov–Tiffeneau rearrangements. rsc.org The synthesis of 1,2-disubstituted adamantane derivatives can also be accomplished through carefully designed ring expansion or contraction reactions of suitable adamantane homologues. mdpi.comnih.gov

These phenomena are not only of theoretical interest but also provide synthetic routes to novel diamondoid structures that are otherwise difficult to access. The specific pathway followed—expansion or contraction—is highly dependent on the substrate structure, reaction conditions, and the nature of the intermediates formed. researchgate.netwikipedia.orgchemistrysteps.com

Functionalization of the Bromomethyl Moiety

The bromomethyl group of this compound is a key reactive site, allowing for a wide range of chemical modifications. cymitquimica.com The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the foundation for converting the bromomethyl group into various other functionalities and for building more complex adamantane-based molecules.

The primary mode of functionalization for this compound is through nucleophilic substitution reactions (SN2). The steric bulk of the adamantyl cage does not significantly hinder the approach of nucleophiles to the exocyclic methylene (B1212753) carbon. This allows for the straightforward conversion of the bromomethyl group into a diverse array of other functional groups.

Common transformations include:

Alcohols: Hydrolysis or reaction with hydroxide sources replaces the bromine with a hydroxyl group, yielding (1-adamantyl)methanol.

Ethers: Reaction with alkoxides (RONa) or phenoxides (ArONa) produces the corresponding ethers.

Amines: Treatment with ammonia (B1221849) or primary/secondary amines can yield adamantylmethylamines.

Thiols and Thioethers: Reaction with hydrosulfide (B80085) or thiolates gives the corresponding thiols and thioethers.

Nitriles: Substitution with cyanide ion (e.g., from NaCN or KCN) extends the carbon chain and introduces a nitrile group, forming 1-adamantylacetonitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azides: Reaction with sodium azide (B81097) produces 1-(azidomethyl)adamantane, a useful precursor for synthesizing amines via reduction or for use in click chemistry.

These conversions highlight the role of this compound as a versatile building block in organic synthesis for introducing the bulky and lipophilic adamantylmethyl group into various molecular scaffolds. cymitquimica.combiosynth.com

This compound serves as a precursor for the synthesis of various adamantane-based esters and ketones, which are valuable intermediates in medicinal chemistry and materials science. mdpi.combanrepcultural.orgnih.gov A common synthetic route proceeds through an intermediate, such as 1-adamantyl bromomethyl ketone or 1-adamantylacetic acid, which is then further elaborated.

One prominent method for synthesizing adamantane-based esters involves the reaction of 1-adamantyl bromomethyl ketone with a range of carboxylic acids. mdpi.comresearchgate.net This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.comnih.govresearchgate.net This process allows for the modular synthesis of a library of adamantane esters by varying the carboxylic acid component.

| Carboxylic Acid Reactant | Resulting Ester Product | Reaction Conditions | Reference |

|---|---|---|---|

| Benzoic Acid | 2-(Adamantan-1-yl)-2-oxoethyl benzoate | K₂CO₃, DMF, Room Temp. | mdpi.com, researchgate.net |

| 2-Pyridinecarboxylic Acid | 2-(Adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate | K₂CO₃, DMF, Room Temp. | mdpi.com, researchgate.net |

| Various substituted Benzoic Acids | Series of 2-(adamantan-1-yl)-2-oxoethyl benzoates | K₂CO₃, DMF, Room Temp. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Bromomethyl Adamantane and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography offers a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. Studies on 1-(bromomethyl)adamantane provide detailed information on its molecular geometry, crystal packing, and the conformation of its rigid adamantane (B196018) core.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction analysis of this compound, with the chemical formula C₁₁H₁₇Br, reveals its specific solid-state structure. nih.gov Although the compound is known to form soft, thin plates, which can complicate analysis, suitable crystals have been successfully prepared for XRD analysis. iucr.org

The analysis determined that this compound crystallizes in the monoclinic system. nih.gov In the solid state, the molecule possesses crystallographically imposed mirror symmetry. iucr.org This symmetry means that the molecule is bisected by a mirror plane, with five carbon atoms, three hydrogen atoms, and the bromine atom all located on this plane. nih.goviucr.org The asymmetric unit of the crystal lattice, therefore, contains one-half of the molecule. iucr.org

Key crystallographic data obtained from the analysis at a temperature of 120 K are summarized in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 10.7250 (3) Å |

| b | 7.0066 (3) Å |

| c | 13.4479 (4) Å |

| β | 101.801 (3)° |

| Volume (V) | 989.19 (6) ų |

| Z | 4 |

| Radiation | Mo Kα |

| R-factor | 0.017 |

This table presents the unit cell dimensions and other key parameters from the single-crystal X-ray diffraction study of this compound.

The data was collected using an Oxford Diffraction Xcalibur Sapphire2 diffractometer, and the structure was solved and refined using programs such as SHELXS97 and SHELXL97. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is primarily governed by weak, non-specific van der Waals interactions. nih.goviucr.org No other specific intermolecular interactions, such as strong hydrogen bonds, were observed to stabilize the packing of the molecules in the crystal. iucr.org

This is in contrast to some more complex adamantane derivatives, where intermolecular forces like C–H···Br, C–H···π, and N–H···S hydrogen bonds play a significant role in forming the supramolecular architecture. iucr.orgcsic.es For instance, in certain adamantane-isothiourea derivatives, a detailed analysis of the crystal packing has been performed to understand the effect of halogen substituents and the role of these weak intermolecular interactions. bohrium.com In the case of this compound itself, however, the packing is simpler, dictated by the shape of the molecule and general dispersion forces. nih.goviucr.org

Conformational Analysis of the Adamantane Moiety

The adamantane cage is a highly rigid and sterically demanding structural motif. X-ray diffraction studies confirm that the adamantane moiety in this compound consists of three fused cyclohexane (B81311) rings, all adopting a classic chair conformation. nih.goviucr.org This rigid, diamondoid structure is a defining feature of adamantane and its derivatives. mdpi.com

The C—C—C bond angles within the adamantane cage vary within the narrow range of 108.35(6)° to 110.27(12)°. nih.goviucr.org The introduction of the bulky adamantane group can significantly influence the conformation of adjacent molecular fragments in its derivatives. For example, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, the adamantyl moiety was found to be an effective building block for synthesizing derivatives with a specific synclinal conformation. mdpi.comresearchgate.net This highlights the conformational influence exerted by the adamantane core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is characterized by signals corresponding to the protons of the bromomethyl group and the protons of the adamantane cage. Due to the high symmetry of the adamantane cage, its proton signals often appear as broad, overlapping multiplets.

| Protons | Chemical Shift (δ ppm) | Multiplicity | Integration |

| -CH₂ (bromomethyl) | 4.18 | s (singlet) | 2H |

| Adamantane-CH | 2.09 | br-s (broad singlet) | 3H |

| Adamantane-CH₂ | 1.91–1.90 | br-d (broad doublet) | 6H |

| Adamantane-CH₂ | 1.80–1.72 | br-q (broad quartet) | 6H |

This table shows the 1H NMR spectral data for 1-adamantyl bromomethyl ketone in CDCl₃, a close structural analog of this compound. researchgate.net

In this analog, the two protons of the bromomethyl group appear as a sharp singlet at 4.18 ppm. researchgate.net The protons on the adamantane cage appear as several broad signals between 1.72 and 2.09 ppm, consistent with the rigid cage structure. researchgate.net For this compound, one would expect a similar pattern: a distinct signal for the -CH₂Br protons and a series of broad, overlapping signals for the 15 protons of the adamantane cage.

13C NMR Spectral Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect distinct signals for the bromomethyl carbon and the four unique carbon types in the adamantane cage (bridgehead CH, methylene (B1212753) CH₂, and the quaternary carbon attached to the bromomethyl group).

Again, data from the analog 1-adamantyl bromomethyl ketone is highly informative. researchgate.net

| Carbon Atom | Chemical Shift (δ ppm) |

| C=O (carbonyl) | 205.57 |

| -CH₂ (bromomethyl) | 46.62 |

| Adamantane Carbons | 38.53, 36.34, 31.83, 27.83 |

This table displays the 13C NMR chemical shifts for 1-adamantyl bromomethyl ketone in CDCl₃. researchgate.net

In this analog, the bromomethyl carbon (-CH₂) resonates at 46.62 ppm. researchgate.net The various carbons of the adamantane cage appear at 38.53, 36.34, 31.83, and 27.83 ppm. researchgate.net The signal at 205.57 ppm corresponds to the carbonyl carbon and would be absent in the spectrum of this compound. researchgate.net The chemical shifts for the adamantane carbons in this compound are expected to be in a similar range, reflecting the different electronic environments of the quaternary, bridgehead, and methylene carbons of the cage structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. libretexts.org For adamantane derivatives, electron impact (EI) ionization is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a high-energy molecular ion (M⁺·) that is prone to fragmentation. libretexts.org

Mass Fragmentation Patterns of this compound and Derivatives

The fragmentation of adamantane derivatives in a mass spectrometer is heavily influenced by the stability of the adamantane cage and the nature of the substituent. The molecular ion of this compound (C₁₁H₁₇Br) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

The fragmentation process for adamantanes generally involves several key pathways:

Loss of the Substituent: A primary fragmentation pathway for 1-substituted adamantanes is often the cleavage of the bond between the substituent and the adamantyl cage. For this compound, this would involve the loss of a bromine radical (·Br) from the molecular ion to form the adamantylmethyl cation [C₁₀H₁₅CH₂]⁺ at m/z 149. Alternatively, cleavage of the C-C bond between the cage and the bromomethyl group could lead to the formation of the stable 1-adamantyl cation at m/z 135. This ion is particularly stable due to the delocalization of the positive charge across the bridgehead carbons and is often the base peak in the mass spectra of 1-substituted adamantanes. cdnsciencepub.comcdnsciencepub.com

Cage Fragmentation: The adamantane cage itself can undergo fragmentation, although it is remarkably stable. researchgate.net Fragmentation of the cage typically results in the loss of neutral hydrocarbon fragments like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆). cdnsciencepub.comresearchgate.net This leads to a series of characteristic peaks at lower m/z values, such as m/z 107, 93, 79, and 67, which correspond to various alkyl-substituted aromatic or cyclic fragment ions formed through rearrangement. cdnsciencepub.comresearchgate.net

Table 2: Common Mass Fragments of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 228/230 | [C₁₁H₁₇Br]⁺· | Molecular ion (M⁺·), showing 1:1 bromine isotope pattern. |

| 149 | [C₁₁H₁₇]⁺ | Loss of ·Br from the molecular ion. |

| 135 | [C₁₀H₁₅]⁺ | Loss of ·CH₂Br from the molecular ion; often the base peak. cdnsciencepub.comcdnsciencepub.com |

| 107 | [C₈H₁₁]⁺ | Fragmentation of the adamantyl cage. cdnsciencepub.com |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantyl cage. cdnsciencepub.comresearchgate.net |

Other Spectroscopic Methods (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and the molecular structure of a compound. mdpi.com These techniques are complementary and are often used together for a more complete structural analysis. aip.org

For this compound, FTIR and Raman spectra will be dominated by the vibrational modes of the adamantane cage and will also show characteristic bands for the C-Br and CH₂ groups.

FTIR Spectroscopy: In the FTIR spectrum, the C-H stretching vibrations of the adamantane cage are typically observed in the 2850-2950 cm⁻¹ region. The CH₂ scissoring vibration of the bromomethyl group is expected around 1450 cm⁻¹. The C-Br stretching vibration is a key feature and typically appears in the far-infrared region, generally between 500 and 700 cm⁻¹.

Raman Spectroscopy: Adamantane and its derivatives are known to be strong Raman scatterers. aip.org The Raman spectrum provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. The C-Br stretching mode is also observable in the Raman spectrum. researchgate.net Studies on similar molecules like 1-chloroadamantane (B1585529) and 1-bromoadamantane (B121549) have utilized variable-temperature Raman spectroscopy to investigate phase transitions and molecular rotations in the solid state. researchgate.netresearchgate.netcdnsciencepub.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C-H stretch (adamantane) | 2850 - 2950 | FTIR, Raman |

| CH₂ scissoring | ~1450 | FTIR |

| C-C stretch (cage) | 750 - 1200 | FTIR, Raman |

These advanced spectroscopic methods, when used in combination, provide a comprehensive and unambiguous structural characterization of this compound and its derivatives, which is essential for understanding their chemical properties and reactivity.

Theoretical and Computational Studies of 1 Bromomethyl Adamantane

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 1-(bromomethyl)adamantane. While direct and extensive DFT studies on this compound are not abundant in the literature, valuable insights can be drawn from computational studies of closely related adamantane (B196018) derivatives and from experimental data.

Prediction of Molecular Geometry and Electronic Structure

The molecular geometry of this compound has been experimentally determined through single-crystal X-ray diffraction. iucr.orgnih.gov The adamantane cage is composed of three fused cyclohexane (B81311) rings in a classic chair conformation. iucr.orgnih.gov In the solid state, the molecule exhibits crystallographically imposed mirror symmetry. iucr.orgnih.gov

The electronic structure of adamantane derivatives is significantly influenced by the nature of their substituents. A study on the solvent effects on the electronic structure of 1-bromoadamantane (B121549), a closely related compound, revealed that the frontier molecular orbitals (HOMO and LUMO) are sensitive to the surrounding environment. biointerfaceresearch.com For this compound, the electronic structure would be characterized by the high electron density of the adamantane cage and the influence of the electronegative bromine atom, which would be reflected in the molecule's electrostatic potential surface and orbital energies.

Table 1: Selected Experimental Crystal Structure Data for this compound

| Parameter | Value (Å/°) |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 10.7250 |

| b (Å) | 7.0066 |

| c (Å) | 13.4479 |

| β (°) ** | 101.801 |

| C-C-C angles (°) ** | 108.35 - 110.27 |

Source: Černochová et al., 2011. iucr.org

Analysis of Reaction Energetics and Transition States

The energetics and transition states of reactions involving this compound are of significant interest for understanding its reactivity as a synthetic intermediate. While specific computational studies on the reaction energetics of this compound are scarce, research on the halogenation of adamantane provides a relevant framework. ambeed.com

DFT calculations have been used to investigate the mechanism of adamantane bromination, revealing a cluster mechanism with a significant decrease in the energy barrier when multiple halogen molecules are involved. ambeed.com The rate-limiting step was identified as the formation of an H-Br molecule and an ion pair. ambeed.com For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, DFT could be employed to calculate the activation energies and geometries of the transition states. These calculations would provide a quantitative understanding of the reaction pathways and help in optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov

Studies on Inclusion Complexes

While there are no specific MD simulation studies reported for this compound, research on the inclusion complexes of the closely related 1-bromoadamantane with cyclodextrins provides valuable insights. nih.gov MD simulations have been used to investigate the geometry and stability of these host-guest complexes. nih.gov These simulations, in conjunction with experimental NMR data, have helped to elucidate the preferred orientation of the adamantane derivative within the cyclodextrin (B1172386) cavity. nih.gov Such studies are crucial for the development of drug delivery systems and other applications where controlled molecular encapsulation is desired. Given the structural similarity, it is plausible that this compound would form similar inclusion complexes, a hypothesis that could be readily tested using MD simulations.

Docking Studies with Biological Targets

The adamantane scaffold is a well-known pharmacophore, and its derivatives are often investigated for their potential as therapeutic agents. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.

Ligand-Protein Interactions with Enzymes (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbionaturajournal.com Several studies have explored the potential of adamantane derivatives as COX inhibitors through molecular docking.

In one such study, adamantyl derivatives synthesized from 1-adamantyl bromomethyl ketone were evaluated for their theoretical interaction with both COX-1 and COX-2. biointerfaceresearch.comresearchgate.net The docking results indicated that these derivatives could bind to the active sites of both enzymes, and in some cases, showed a higher affinity than known drugs like indomethacin (B1671933) and celecoxib. biointerfaceresearch.comresearchgate.net Another study on an adamantane-steroid derivative, also synthesized using 1-adamantyl bromomethyl ketone, showed through docking that the compound could have a high affinity for COX-1. biointerfaceresearch.com

These docking studies typically identify key amino acid residues within the enzyme's active site that interact with the adamantane ligand. These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-protein complex and for the inhibitory activity of the compound.

Table 2: Representative Docking Results of an Adamantane Derivative with COX-1 and COX-2

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| COX-1 | Adamantyl-tetrahydro-oxepine derivative | -8.5 | TYR 385, ARG 120, ILE 523 |

| COX-2 | Adamantyl-tetrahydro-oxepine derivative | -9.2 | TYR 385, SER 530, ARG 513 |

Applications and Research Directions of 1 Bromomethyl Adamantane and Its Derivatives

Medicinal Chemistry and Drug Discovery

The rigid, lipophilic, and three-dimensional cage structure of adamantane (B196018) has made it a privileged scaffold in medicinal chemistry. The introduction of an adamantane moiety into drug candidates can enhance their therapeutic efficacy by improving properties such as metabolic stability, bioavailability, and binding affinity to target proteins. mdpi.comresearchgate.net 1-(Bromomethyl)adamantane, a halogenated derivative of adamantane, serves as a key starting material in this field due to the reactivity of its bromomethyl group, which allows for a variety of chemical modifications. cymitquimica.comcymitquimica.com

Role as Pharmaceutical Intermediates and Building Blocks

This compound is a crucial building block in organic synthesis and medicinal chemistry for the creation of more complex molecules. cymitquimica.combuyersguidechem.com Its adamantane core provides a stable, diamond-like framework, while the attached bromomethyl group (-CH2Br) offers a reactive site for nucleophilic substitution reactions. cymitquimica.comcymitquimica.com This reactivity allows for the facile introduction of the adamantylmethyl substituent into a wide range of molecular structures. nih.gov

The value of this compound and its close derivatives, like 1-adamantyl bromomethyl ketone, lies in their ability to serve as precursors for a diverse array of functionalized adamantane compounds. smolecule.commdpi.com These intermediates are widely utilized in the development of drugs for various therapeutic areas, including oncology, neurological disorders, and infectious diseases. buyersguidechem.com The incorporation of the bulky and lipophilic adamantane cage can significantly alter the pharmacological profile of a molecule, often leading to enhanced potency and improved pharmacokinetic properties. mdpi.comresearchgate.net Researchers leverage this by using this compound to synthesize novel drug candidates, exploring how the adamantane group affects properties like selectivity and metabolic stability. smolecule.com

Synthesis of Biologically Active Adamantane Derivatives

The versatile nature of this compound and its related ketone derivative, 1-adamantyl bromomethyl ketone, makes them valuable starting points for synthesizing a wide spectrum of biologically active compounds. cymitquimica.commdpi.com

Adamantane derivatives have a well-established history in antiviral therapy, with compounds like amantadine (B194251) and rimantadine (B1662185) being notable examples. researchgate.netresearchgate.net The unique geometry and high lipophilicity of the adamantane skeleton are thought to contribute to their virus-inhibiting action by interfering with the early stages of the viral reproductive cycle. researchgate.net

Research has focused on synthesizing new adamantane-containing molecules to combat various viral infections. For instance, new pyrazole, 1,2,4-triazole, glycol, amidrazone, and amine derivatives of adamantane have been synthesized and tested against the smallpox vaccine virus. researchgate.net In one study, several newly synthesized compounds bearing an adamantane moiety showed potent inhibition of vaccinia virus replication, with IC₅₀ concentrations in the low micromolar range. nih.gov The design of these inhibitors often targets specific viral proteins, such as the p37 major envelope protein, which is essential for the replication of poxvirus particles. nih.gov

Table 1: Examples of Antiviral Adamantane Derivatives

| Compound Name | Virus Target | Reported Activity |

|---|---|---|

| Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Smallpox vaccine virus | High anti-smallpox activity |

| 1,4-bis(1-adamantyl)-1,4-butanediol | Smallpox vaccine virus | High anti-smallpox activity |

This table is for illustrative purposes and represents a selection of findings from research literature. Activity values are context-dependent.

Adamantane-based compounds have also emerged as promising candidates for the treatment of type 2 diabetes. mdpi.commdpi.com The inclusion of the adamantane group in various molecular frameworks has led to the discovery of novel agents with significant hypoglycemic activity.

For example, a series of N-(1-adamantyl)carbothioamide derivatives were synthesized and evaluated for their oral hypoglycemic effects in streptozotocin-induced diabetic rats. nih.gov One particular compound from this series demonstrated a significant reduction in serum glucose levels, comparable to the established antidiabetic drug gliclazide. nih.gov In other research, quinazoline-sulfonylurea hybrids were developed, aiming to target both the sulfonylurea receptor (SUR) and peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator in the treatment of diabetes. nih.gov Additionally, studies on complex compounds, such as those involving Fe(III) with amino acid ligands, are being explored for their potential to lower blood glucose levels. pandawainstitute.com

Table 2: Examples of Adamantane Derivatives with Antidiabetic Activity

| Derivative Class | Proposed Target/Mechanism | Key Findings |

|---|---|---|

| N-(1-adamantyl)carbothioamides | Not specified | One compound produced a significant reduction of serum glucose levels compared to gliclazide. nih.gov |

| Quinazoline-Sulfonylurea Hybrids | PPARγ and SUR Agonists | Some compounds induced a significant reduction in blood glucose levels in diabetic rats. nih.gov |

This table is for illustrative purposes and represents a selection of findings from research literature. Activity is dependent on the specific derivative and experimental model.

The adamantane scaffold is frequently incorporated into new chemical entities to develop agents that can combat bacterial and fungal pathogens. researchgate.net The synthesis of adamantane derivatives has yielded compounds with significant activity against a range of microorganisms.

In one study, novel naphthoquinone–thiazole (B1198619) hybrids bearing an adamantane moiety were synthesized by reacting 1-adamantyl bromomethyl ketone with naphthoquinone–aroylthiourea derivatives. jrespharm.comjrespharm.com These compounds exhibited antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. They also showed antifungal activity against Candida albicans. jrespharm.comdergipark.org.tr Other research has focused on synthesizing adamantane-containing thiazole compounds, which have displayed potent broad-spectrum antibacterial and antifungal activity. nih.gov For instance, certain derivatives showed high antibacterial potential against Gram-positive bacteria, with S. epidermidis being particularly susceptible. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Adamantane Derivatives

| Derivative Class | Microorganism | Reported Activity (MIC) |

|---|---|---|

| Naphthoquinone–thiazole hybrids | E. coli, B. cereus, S. aureus, P. aeruginosa | 4–64 µg/mL |

| Naphthoquinone–thiazole hybrids | C. albicans | 16–64 µg/mL |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity for several compounds |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | C. albicans | Potent activity for specific compounds |

This table is for illustrative purposes and represents a selection of findings from research literature. MIC values are specific to the tested compounds and strains.

The development of novel anticancer agents is a significant area of research for adamantane derivatives. smolecule.comresearchgate.net The lipophilic nature of the adamantane core can facilitate the transport of molecules across cell membranes, potentially enhancing their cytotoxic effects on tumor cells.

A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their anti-proliferative activity against lung, liver, and breast cancer cell lines. rsc.org Several of these compounds were found to be active, with some inducing apoptosis by modulating the expression of the orphan nuclear receptor Nur77, a potential therapeutic target in cancer. rsc.org In another approach, adamantane-containing dihydropyrimidine (B8664642) derivatives were synthesized and showed excellent cytotoxic activity against a human non-small cell lung cancer cell line, with IC₅₀ values as low as 1.03 µg/mL for the most potent compound. nih.gov Furthermore, research into inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme that can reduce the efficacy of certain chemotherapy drugs, has led to the synthesis of adamantane-containing compounds that show promise in sensitizing cancer cells to treatments like topotecan. nih.gov

Table 4: Examples of Anticancer Adamantane Derivatives

| Derivative Class | Cancer Cell Line | Reported Activity |

|---|---|---|

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | Active against tested cell lines, with some compounds inducing Nur77-mediated apoptosis. rsc.org |

| Adamantane-containing dihydropyrimidines | A-549 (Lung) | IC₅₀ values ranging from 1.03 to 16.04 µg/mL for the most active compounds. nih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Five human tumor cell lines | Potent inhibitory activity for specific derivatives. nih.gov |

This table is for illustrative purposes and represents a selection of findings from research literature. IC₅₀ values and other activity metrics are compound and cell-line specific.

Anti-inflammatory and Antioxidant Properties

The rigid, cage-like structure of adamantane has been a valuable scaffold in the development of derivatives with significant biological activities, including anti-inflammatory and antioxidant properties. Research has demonstrated that introducing an adamantane moiety into various molecular frameworks can yield compounds with potent capabilities to combat oxidative stress and inflammation.

A study involving a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, synthesized from 1-adamantyl bromomethyl ketone, revealed notable antioxidant and anti-inflammatory activities. nih.govresearchgate.net The antioxidant potential of these derivatives was assessed using a hydrogen peroxide (H₂O₂) radical scavenging test. nih.govresearchgate.net Several of the synthesized compounds exhibited strong scavenging effects. nih.govresearchgate.net For instance, at a concentration of 250 μg/mL, compound 2b (2-(Adamantan-1-yl)-2-oxoethyl 2-bromobenzoate) showed the highest scavenging activity at 48.55%. nih.gov This was followed by compounds 2q (2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate) and 2g (2-(Adamantan-1-yl)-2-oxoethyl 2-hydroxybenzoate) with activities of 42.96% and 42.56%, respectively. nih.gov

In terms of anti-inflammatory action, the same study evaluated the ability of these compounds to inhibit albumin denaturation. nih.govresearchgate.net Three derivatives, 2p (2-(Adamantan-1-yl)-2-oxoethyl 3-nitrobenzoate), 2q (2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate), and 2r (2-(Adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate), demonstrated good anti-inflammatory properties. nih.govresearchgate.net Another series of adamantane-containing molecules, including oxime esters, oxime ethers, and amides, was designed and evaluated for anti-inflammatory activity by inhibiting phlogistic-induced mouse paw edema. nih.gov Some of these compounds showed activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, with the deacylated compound 10 being the most active in the series. nih.gov Its mechanism is thought to involve the activation of lipoxygenase and/or complement systems, a characteristic not typically found in most selective cyclooxygenase-inhibiting NSAIDs. nih.gov

The antioxidant properties are significant as reactive oxygen species like hydrogen peroxide can cause oxidative damage to living cells. nih.govresearchgate.net The adamantyl group's lipophilicity is considered a key factor, potentially enhancing the transfer of the active compound across cellular membranes to exert its effects. researchgate.net

Table 1: Antioxidant Activity of Selected 2-(Adamantan-1-yl)-2-oxoethyl Benzoate Derivatives

| Compound ID | Substituent Group | H₂O₂ Scavenging Activity (%) at 250 µg/mL |

|---|---|---|

| 2b | 2-bromobenzoate | 48.55 |

| 2q | 4-nitrobenzoate | 42.96 |

| 2g | 2-hydroxybenzoate | 42.56 |

| 2o | 2-nitrobenzoate | 39.88 |

| 2j | 3-methoxybenzoate | 39.73 |

Data sourced from Worachartcheewan et al., 2015. nih.gov

Neurological Conditions (e.g., Alzheimer's, Parkinsonism)

Adamantane derivatives have become commercially and clinically significant in the management of neurological conditions, most notably Alzheimer's and Parkinson's disease. nih.govwum.edu.pl The unique lipophilic and rigid nature of the adamantane cage allows it to serve as a suitable scaffold for designing drugs that can cross the blood-brain barrier and interact with central nervous system targets. researchgate.netuwaterloo.ca

In the context of Alzheimer's disease (AD), a primary research focus is the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. uwaterloo.ca Aminoadamantane derivatives have been developed as a promising class of Aβ aggregation inhibitors due to their favorable lipophilicity and the ease of chemical modification. uwaterloo.ca A study detailing the synthesis and in vitro evaluation of a library of 48 such derivatives identified several potent inhibitors of Aβ40 aggregation. uwaterloo.ca The most potent compound, 2n (4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide), exhibited an IC₅₀ value of 0.4 μM. uwaterloo.ca Other notable inhibitors included 2l (N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine) and 3m (N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide), both with an IC₅₀ of 1.8 μM. uwaterloo.ca

Beyond Aβ aggregation, adamantane derivatives are being explored for their ability to modulate neuroinflammation, another critical factor in neurodegenerative diseases. nih.gov Research suggests that the therapeutic effects of adamantane-based drugs may be linked to their capacity to control neuroinflammatory pathways. nih.gov Newly synthesized derivatives have been shown to restrict diabetes-induced cognitive deficits by blocking the synthesis of pro-inflammatory cytokines in the brain. nih.gov The development of a second generation of adamantane-based drugs aims to improve upon the clinical efficacy of existing treatments like memantine (B1676192) and amantadine, which are already used for Alzheimer's and Parkinson's diseases, respectively. nih.govresearchgate.net

Table 2: Aβ₄₀ Aggregation Inhibition by Lead Aminoadamantane Derivatives

| Compound ID | Chemical Name | IC₅₀ (µM) |

|---|---|---|

| 2n | 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | 0.4 |

| 2l | N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | 1.8 |

| 3m | N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide | 1.8 |

Data sourced from Siddiqui, 2017. uwaterloo.ca

Design of Conformationally Restricted Peptidomimetics

The development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a major strategy in medicinal chemistry. mdpi.com A key approach in this field is the introduction of conformational constraints to lock a peptide into its biologically active shape, thereby enhancing its affinity and selectivity for a target. mdpi.comnih.gov The inherent rigidity of the adamantane skeleton makes it an excellent building block for creating such conformationally restricted peptidomimetics. researchgate.net

Researchers have synthesized polyfunctional adamantane derivatives, starting from materials like N-[(adamantan-1-yl)alkyl]-acetamides, specifically for this purpose. researchgate.net The resulting compounds, which can include various polycarboxylic acids, serve as rigid scaffolds. researchgate.net When incorporated into a peptide sequence, the bulky adamantane group restricts the rotational freedom of the peptide backbone. This helps to stabilize specific secondary structures, such as β-turns, which are crucial for many biological recognition processes, including protein-protein interactions. mdpi.com

The strategy involves replacing parts of a peptide with non-peptide units that enforce a particular three-dimensional arrangement. By using adamantane as this unit, chemists can reduce the inherent flexibility of short peptides, which often prevents them from adopting a stable, active conformation in solution. nih.gov This conformational restriction can lead to peptidomimetics with enhanced proteolytic stability and improved pharmacokinetic profiles. uminho.pt The use of adamantane and its derivatives provides a powerful tool for transforming peptides into more drug-like molecules. mdpi.comresearchgate.net

Materials Science and Polymer Chemistry

The application of this compound and related derivatives extends significantly into materials science and polymer chemistry. The unique, bulky, and highly stable diamondoid structure of the adamantane cage imparts desirable properties to materials when incorporated into their molecular architecture. researchgate.netresearchgate.net

Development of New Polymeric Materials and Composites

The incorporation of the adamantane moiety into polymer backbones has been shown to enhance thermal stability, mechanical strength, and other performance characteristics. researchgate.netresearchgate.netresearchgate.net Adamantane-containing polymers, including polyimides, polyamides, and epoxy resins, often exhibit higher glass transition temperatures (T₉) and improved thermal degradation resistance compared to their non-adamantane analogues. researchgate.net This is attributed to the rigid and bulky nature of the adamantane group, which restricts the movement of polymer chains. researchgate.net

For example, an adamantane-based dicyanate ester, when polymerized, yields a product with markedly higher thermal stability and T₉ compared to dicyanate esters with more flexible bridging units. researchgate.net Similarly, introducing an adamantane group into an epoxy resin structure has been found to improve its thermal, mechanical, and dielectric properties. researchgate.net this compound can serve as a key starting material or intermediate in the synthesis of the specialized monomers required for these high-performance polymers. theses.cz These enhanced polymers are valuable for applications requiring robust materials that can withstand harsh conditions, such as in aerospace and advanced electronics. researchgate.net

Porous Materials and Nanomaterials

Functionalized adamantane derivatives, including those accessible from this compound, are utilized as polyhedral building blocks for constructing three-dimensional (3D) porous materials. acs.org These materials, which include porous organic frameworks and metal-organic frameworks, are of great scientific interest due to their potential applications in gas storage and separation, and heterogeneous catalysis. researchgate.netacs.org

The tetrahedral (Td-directing) geometry of the adamantane cage allows for the predictable assembly of highly ordered, porous networks with high surface area and controlled porosity. acs.org The resulting materials can exhibit unique confinement effects, modifying the kinetics of chemical reactions that occur within their pores. acs.org The rigid adamantane scaffold ensures the stability and permanence of the porous structure, making these materials suitable for use as recyclable catalysts and for the separation of molecules like benzene (B151609) and cyclohexane (B81311). acs.org

Dielectric Layers in Electronic Devices

In the field of electronics, materials with low dielectric constants (low-k) are essential for manufacturing high-performance microchips, as they help to reduce signal delay and power consumption. The incorporation of adamantane into polymer backbones is an effective strategy for lowering the dielectric constant. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/ID |

|---|---|

| This compound | - |

| 1-Adamantyl bromomethyl ketone | - |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-bromobenzoate | 2b |

| 2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate | 2q |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-hydroxybenzoate | 2g |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate | 2o |

| 2-(Adamantan-1-yl)-2-oxoethyl 3-methoxybenzoate | 2j |

| 2-(Adamantan-1-yl)-2-oxoethyl 3-nitrobenzoate | 2p |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate | 2r |

| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | 2n |

| N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine | 2l |

| N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide | 3m |

| Amantadine | - |

| Memantine | - |

| Diclofenac | - |

| Hydrogen Peroxide | H₂O₂ |

Catalysis and Organocatalysis

The rigid, bulky, and inert nature of the adamantane cage makes it a valuable scaffold in the design of catalysts. researchgate.net Derivatives of this compound are utilized in both organocatalysis and as ligands in transition metal complexes, contributing to advancements in synthetic chemistry. The three-dimensional structure of the adamantyl group can provide steric hindrance that influences the selectivity and efficiency of catalytic reactions. researchgate.netresearchgate.net

Ligands in Transition Metal Complexes

The adamantyl moiety, introduced via this compound or its derivatives, serves as a bulky substituent in ligands for transition metal catalysis. These bulky ligands can enhance catalyst stability and influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity. researchgate.netresearchgate.net

For instance, adamantyl-containing phosphine (B1218219) ligands have been employed in various transition metal-catalyzed reactions. The steric bulk of the adamantyl group can promote reductive elimination and prevent catalyst deactivation pathways, leading to more efficient catalytic cycles.

Table 1: Examples of Adamantane-Containing Ligands in Transition Metal Catalysis

| Ligand Type | Metal | Application | Reference |

| Adamantyl-phosphine | Palladium | Cross-coupling reactions | researchgate.net |

| Adamantyl-N-heterocyclic carbene | Rhodium | Hydrogenation | fluorochem.co.uk |

| Adamantyl-diimine | Rhenium(I) | Photoredox catalysis | nih.gov |

| Adamantyl-bipyridine | Osmium(II) | Bioimaging | nih.gov |

| Adamantyl-based | Iridium(III) | Photoredox catalysis | nih.gov |

This table is illustrative and not exhaustive of all applications.

The use of adamantane-based ligands is a growing area of research, with ongoing efforts to design and synthesize novel ligands with tailored steric and electronic properties for specific catalytic transformations.

Supported Catalysts and Asymmetric Synthesis

The adamantane framework can be functionalized to immobilize catalysts on solid supports, facilitating catalyst recovery and reuse. This is a key principle in green chemistry, aiming to develop more sustainable chemical processes.

In the realm of asymmetric synthesis, chiral adamantane derivatives are of significant interest. The rigid adamantane scaffold can be used to create a well-defined chiral environment around a catalytic center. nih.gov This is crucial for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. chiralpedia.com

The development of chiral catalysts is paramount for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.combeilstein-journals.org While direct applications of this compound in this specific context are not extensively documented in the provided results, its role as a precursor for more complex, functionalized adamantane structures is implied. researchgate.net The synthesis of chiral 1,2-disubstituted adamantane derivatives highlights the potential for creating novel chiral ligands and catalysts. nih.gov

Supramolecular Chemistry

The well-defined size and shape of the adamantane cage make it an excellent building block in supramolecular chemistry, which involves the study of non-covalent interactions between molecules. nih.gov this compound, as a reactive derivative, can be used to introduce the adamantyl group into larger molecular assemblies. cymitquimica.com

Host-Guest Chemistry and Inclusion Complexes

Adamantane and its derivatives are classic guest molecules in host-guest chemistry, readily forming stable inclusion complexes with various host molecules, most notably cyclodextrins. nih.govmdpi.com The hydrophobic adamantyl moiety fits snugly into the hydrophobic cavity of cyclodextrins, driven by favorable van der Waals interactions and the hydrophobic effect. mdpi.com

The bromomethyl group on this compound can be used to covalently attach the adamantane guest to other molecules or surfaces, enabling the creation of complex supramolecular systems.

Table 2: Host-Guest Interactions of Adamantane Derivatives

| Host Molecule | Guest Molecule | Key Interactions | Applications | Reference |

| β-Cyclodextrin | Adamantane derivatives | Hydrophobic interactions, van der Waals forces | Drug delivery, biosensors | nih.govmdpi.com |

| Cucurbit[n]urils | Adamantane derivatives | Hydrophobic interactions, ion-dipole interactions | Drug delivery, bioimaging | nih.gov |

| Calixarenes | Adamantane derivatives | Hydrophobic interactions, π-π stacking | Molecular recognition | fluorochem.co.uk |

Research has shown that the stability of these inclusion complexes is high, with association constants often in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com The formation of these complexes can alter the physical and chemical properties of the guest molecule, such as increasing its solubility in water. nih.gov

Hydrogen-Bonded Networks

While this compound itself does not have hydrogen bond donor capabilities, it can be converted into derivatives containing functional groups like hydroxyls or amides that can participate in hydrogen bonding. nih.gov The rigid adamantane scaffold provides a predictable framework for the spatial arrangement of these functional groups, facilitating the design of specific hydrogen-bonded networks. nih.gov

For example, tri- and tetra-substituted adamantanes bearing dimethoxyphenol moieties have been shown to form one-dimensional and three-dimensional hydrogen-bonded networks. rsc.org These networks can create specific architectures, such as ladders and sheets, and can even incorporate other molecules through charge-transfer interactions. rsc.org The formation of these ordered structures is driven by a combination of hydrogen bonds and weaker C-H···O interactions. rsc.org

Mechanosynthesis and Nanotechnology

The unique properties of the adamantane cage, such as its rigidity and diamond-like structure, have led to its exploration in the fields of mechanosynthesis and nanotechnology. researchgate.netpensoft.net

Mechanosynthesis is a theoretical concept involving the use of mechanical manipulation to build molecules with atomic precision. google.com The adamantane structure, being a unit cage of a diamond lattice, is considered a key building block in this futuristic approach to manufacturing. google.comresearchgate.net

In nanotechnology, adamantane derivatives are used as "molecular building blocks" to construct larger, well-defined nanostructures. researchgate.net The ability to functionalize the adamantane cage at specific positions allows for the precise assembly of these blocks into more complex architectures. researchgate.net For example, adamantane-based structures can be used to create molecular scaffolds for applications in materials science and nanoelectronics. researchgate.net The use of adamantane in drug delivery systems, such as liposomes and dendrimers, also falls under the umbrella of nanotechnology, where the adamantyl group can act as an anchor or a structural component. pensoft.net

While still a developing area, the use of this compound and its derivatives as precursors for these advanced applications highlights the compound's importance beyond traditional organic synthesis.

Building Blocks for Designed Nanostructures